Cas no 59252-87-8 (Chikusetsu saponin Ib)

Chikusetsu saponin Ib 化学的及び物理的性質
名前と識別子
-
- Chikusetsu saponin Ib
- Chikusetsusaponin IV
- Symplocos glomerata saponin 1
- Chikusetsusaponin Ib
- 59252-87-8
- Chikusetsu saponin Ib;17-Carboxy-28-norolean-12-en-3(c)micro-yl 4-O-(c) paragraph sign-L-arabinofuranosyl-(c)micro-D-glucopyranosiduronic acid 6-((c)micro-D-glucopyranosyl) ester
- AKOS040760832
- TS-10132
- BCP20865
-
- インチ: InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59)
- InChIKey: CGEOMQZMNZQKNQ-UHFFFAOYSA-N
- ほほえんだ: CC1(C)CCC2(CCC3(C)C(=CCC4C5(C)CCC(OC6OC(C(OC7OC(CO)C(O)C7O)C(O)C6O)C(=O)OC6OC(CO)C(O)C(O)C6O)C(C)(C)C5CCC34C)C2C1)C(O)=O |c:10|
計算された属性
- せいみつぶんしりょう: 926.48751551g/mol
- どういたいしつりょう: 926.48751551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 10
- 水素結合受容体数: 18
- 重原子数: 65
- 回転可能化学結合数: 10
- 複雑さ: 1830
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 22
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 292Ų
Chikusetsu saponin Ib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG86986-20mg |
Chikusetsu saponin Ib |
59252-87-8 | ≥98% | 20mg |
$510.00 | 2024-04-19 |
Chikusetsu saponin Ib 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
Chikusetsu saponin Ibに関する追加情報
Exploring the Therapeutic Potential of Chikusetsu Saponin Ib (CAS No. 59252-87-8): A Comprehensive Review
In recent years, natural compounds have garnered significant attention in pharmaceutical and nutraceutical research. Among these, Chikusetsu saponin Ib (CAS No. 59252-87-8) stands out as a bioactive saponin with promising therapeutic properties. Derived from traditional medicinal plants like Panax japonicus, this compound has been the subject of numerous studies exploring its anti-inflammatory, antioxidant, and immunomodulatory effects. As interest in plant-derived therapeutics grows, Chikusetsu saponin Ib is increasingly recognized for its potential in addressing modern health challenges, including metabolic disorders and age-related diseases.
The chemical structure of Chikusetsu saponin Ib features a triterpenoid skeleton with sugar moieties, which contributes to its amphiphilic nature and biological activity. Researchers have identified its ability to modulate key signaling pathways, such as NF-κB and MAPK, making it a candidate for managing chronic inflammation—a root cause of many contemporary diseases. With the rising global prevalence of conditions like diabetes and cardiovascular disorders, the search for natural saponin-based therapeutics has intensified, positioning 59252-87-8 as a compound of significant interest.
One of the most compelling aspects of Chikusetsu saponin Ib is its dual role in traditional medicine and modern pharmacology. In East Asian herbal practices, extracts containing this saponin have been used for centuries to enhance vitality and support immune function. Today, advanced extraction techniques and high-purity isolation methods enable researchers to study its mechanisms with precision. This bridge between tradition and science resonates with consumers seeking evidence-based natural remedies, a trend reflected in the surge of searches for "plant-derived anti-inflammatory agents" and "bioactive saponins in wellness."
Current research highlights Chikusetsu saponin Ib's potential in neuroprotection. Studies suggest it may mitigate oxidative stress in neuronal cells, a finding relevant to the growing focus on cognitive health and neurodegenerative diseases. As the global population ages, queries like "natural compounds for brain health" and "saponins and neuroprotection" have spiked, underscoring the timeliness of this research. The compound's ability to cross the blood-brain barrier, as suggested by preliminary data, further fuels interest in its neuroactive properties.
From a pharmacological perspective, the pharmacokinetics of 59252-87-8 present both opportunities and challenges. While its bioavailability can be limited due to its molecular size, innovative delivery systems such as nanoparticle encapsulation are being explored to enhance absorption. This aligns with the pharmaceutical industry's push for bioavailability enhancement technologies, a hot topic in drug development circles. The compound's stability under various pH conditions also makes it a candidate for oral formulations, addressing the consumer preference for non-invasive administration routes.
In the realm of cosmetic science, Chikusetsu saponin Ib has emerged as a potential active ingredient for anti-aging formulations. Its ability to scavenge free radicals and stimulate collagen synthesis has caught the attention of skincare researchers. With "natural anti-aging compounds" ranking among top cosmetic-related searches, the commercial potential of this saponin extends beyond therapeutics. Preliminary studies suggest it may outperform some synthetic antioxidants in protecting skin cells from environmental stressors, a property highly valued in the clean beauty movement.
Quality control remains paramount when working with Chikusetsu saponin Ib. Advanced analytical techniques like HPLC-MS and NMR are essential for verifying the identity and purity of CAS No. 59252-87-8, especially given the structural similarity among saponins. The growing demand for standardized botanical extracts in research and product development has made reliable quantification methods a critical focus area. This emphasis on quality assurance responds to consumer concerns about consistency in natural products—a frequent topic in health forums and product reviews.
Looking ahead, the research trajectory for Chikusetsu saponin Ib appears robust. Ongoing investigations explore its potential synergies with other bioactive compounds, addressing the popular concept of phytochemical synergy in functional foods and supplements. As personalized medicine gains traction, the compound's varied biological activities position it as a versatile candidate for precision health applications. With each study, our understanding of this remarkable saponin deepens, offering new possibilities for harnessing nature's chemistry in service of human health.
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